Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
CrystEngComm Pub Date: 2012-09-14 DOI: 10.1039/C2CE26281A
Abstract
We report on the growth of the uniaxial InGaN/GaN multiple quantum well (MQW) on n-GaN
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Journal Name:CrystEngComm
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